molecular formula C8H4F2INO2 B11776585 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole

Cat. No.: B11776585
M. Wt: 311.02 g/mol
InChI Key: MHASINJZAILMKD-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of difluoromethoxybenzene and iodobenzo[d]oxazole as starting materials. The reaction is often catalyzed by palladium and involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole, while oxidation can produce oxazole oxides .

Scientific Research Applications

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group and iodine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride
  • 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
  • 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole

Uniqueness

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and iodine substituents, which impart distinct chemical and physical properties.

Biological Activity

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is a heterocyclic compound notable for its unique structural features, including an oxazole ring and difluoromethoxy substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F2INO. The presence of the difluoromethoxy group enhances lipophilicity, facilitating interactions with biological targets, while the iodine atom can participate in halogen bonding, which is significant in medicinal chemistry.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity, while the iodine atom may facilitate halogen bonding interactions that modulate protein activity. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, making it a candidate for drug development.

Enzyme Inhibition

The compound has shown significant inhibitory activity against several enzymes. For instance, studies have demonstrated its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes. The structure-activity relationship (SAR) studies indicate that modifications in substituents can significantly affect inhibitory potentials against these enzymes .

Receptor Modulation

This compound has also been explored for its ability to modulate receptor activity. Its unique structural features allow it to selectively target receptors involved in various disease processes, enhancing its therapeutic potential.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Acetylcholinesterase : A recent study evaluated various benzimidazole-based oxazole analogues, including derivatives similar to this compound, showing IC50 values ranging from 0.10 to 12.60 µM against AChE, indicating promising inhibitory potential compared to standard drugs like donepezil .
  • Tyrosinase Inhibition : Compounds structurally related to this compound have shown significant tyrosinase inhibitory activities, which are relevant in skin pigmentation disorders. For example, certain derivatives exhibited IC50 values as low as 14.33 ± 1.63 μM .

Comparative Analysis of Related Compounds

The following table summarizes the key features and biological activities of compounds structurally related to this compound:

Compound NameKey FeaturesBiological Activity
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazoleContains a methoxy group instead of iodineModerate enzyme inhibition
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazoleHydroxy group replaces iodineEnhanced tyrosinase inhibition
2-(Difluoromethoxy)-4-chlorobenzo[d]oxazoleChlorine substituent instead of iodineVariable enzyme inhibition

This comparative analysis illustrates how variations in substituents can influence the biological activity of compounds related to this compound.

Properties

Molecular Formula

C8H4F2INO2

Molecular Weight

311.02 g/mol

IUPAC Name

2-(difluoromethoxy)-5-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H

InChI Key

MHASINJZAILMKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)OC(F)F

Origin of Product

United States

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